Fingolimod, also known as FTY720, is a sphingosine 1-phosphate receptor (S1PR) modulator. [, , , ] It is a structural analog of sphingosine-1-phosphate (S1P), a naturally occurring signaling molecule. [, , ] Fingolimod plays a significant role in scientific research, particularly in immunology and neuroscience. [, , ] Its ability to modulate immune responses and influence cellular processes within the central nervous system makes it a valuable tool for investigating various biological pathways and disease mechanisms. [, , ]
Synthesis Analysis
Fingolimod is synthesized from the natural product myriocin, a fungal metabolite. [] The synthesis typically involves multiple steps, including:
Molecular Structure Analysis
Fingolimod's molecular formula is C19H33NO2. [] Its structure resembles sphingosine, a component of cell membranes, with a key difference being the presence of a phenyl group attached to the amino group via a 2-amino-propan-1,3-diol linker. [] This structural similarity to sphingosine allows Fingolimod to interact with S1PRs. []
Mechanism of Action
Fingolimod's mechanism of action involves the modulation of S1PRs, particularly S1P1. [, , ] The process can be summarized as follows:
Phosphorylation: Fingolimod is phosphorylated in vivo to its active metabolite, Fingolimod-phosphate. [, ]
S1PR Binding: Fingolimod-phosphate acts as an agonist at S1P1 receptors, initially activating them. [, ]
Receptor Internalization and Degradation: Continuous activation by Fingolimod-phosphate leads to the internalization and degradation of S1P1 receptors, effectively reducing their surface expression on lymphocytes. [, ]
Lymphocyte Sequestration: The downregulation of S1P1 on lymphocytes prevents them from responding to S1P gradients, effectively sequestering them within lymphoid tissues, primarily lymph nodes. [, ] This reduces the migration of lymphocytes into the central nervous system. [, ]
Physical and Chemical Properties Analysis
Fingolimod is an orally bioavailable compound. [, ] It readily crosses the blood-brain barrier, enabling it to exert its effects within the central nervous system. [, ]
Applications
Immunology: Fingolimod is a valuable tool for studying lymphocyte trafficking, immune cell activation, and the role of S1P signaling in immune responses. [, ]
Neuroscience: Fingolimod's ability to cross the blood-brain barrier and modulate S1PRs within the central nervous system makes it useful for investigating neuroinflammatory processes, demyelination, and neuroprotection. [, ]
Cellular Biology: Researchers utilize Fingolimod to elucidate the functions of S1PRs in various cellular processes, including cell survival, proliferation, and differentiation. [, ]
Drug Delivery: Fingolimod's ability to target lymphocytes has sparked interest in its use as a component in targeted drug delivery systems, particularly for delivering therapeutic molecules to immune cells. []
Related Compounds
Fingolimod Phosphate (FTY720-P)
Compound Description: Fingolimod phosphate is the active metabolite of fingolimod, formed through phosphorylation by sphingosine kinase 2 (SphK2). [, , , ] It acts as a sphingosine 1-phosphate receptor (S1PR) modulator, primarily targeting S1P1 receptors on lymphocytes. This interaction prevents lymphocyte egress from lymph nodes, reducing their recirculation and trafficking to the central nervous system (CNS). [, , ]
Relevance: Fingolimod phosphate is the primary active metabolite of fingolimod and responsible for its pharmacological activity in treating relapsing multiple sclerosis (MS). [, , , ] Understanding the pharmacokinetics of fingolimod phosphate is crucial for optimizing fingolimod dosing and efficacy.
Sphingosine 1-Phosphate (S1P)
Compound Description: Sphingosine 1-phosphate (S1P) is a naturally occurring signaling lipid that plays a critical role in regulating lymphocyte trafficking, vascular permeability, and cell survival. [, ] S1P exerts its effects by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5. [, ]
Relevance: Fingolimod, upon phosphorylation, acts as an S1P analog, competing with S1P for binding to S1PRs, particularly S1P1. This competitive antagonism disrupts the normal S1P signaling pathways, leading to the therapeutic effects of fingolimod in MS. [, ]
Dimethyl Fumarate (DMF)
Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing forms of MS. While its exact mechanism of action is not fully understood, it is thought to involve immunomodulatory and neuroprotective effects. [, , , , , ]
Interferon Beta-1a
Compound Description: Interferon beta-1a is an injectable disease-modifying therapy for relapsing forms of MS. It exerts its therapeutic effects by modulating immune responses and reducing inflammation within the CNS. [, , , ]
Relevance: Interferon beta-1a serves as a reference treatment for comparing the efficacy and safety of fingolimod in clinical trials. [, , , ] Fingolimod has shown superior efficacy to interferon beta-1a in reducing relapse rates and MRI activity in some studies.
Natalizumab
Compound Description: Natalizumab is a monoclonal antibody that targets α4 integrin, a cell surface protein involved in lymphocyte trafficking to the CNS. By blocking α4 integrin, natalizumab prevents inflammatory cells from entering the CNS, reducing inflammation and MS relapses. [, , ]
Relevance: Natalizumab is another disease-modifying therapy for relapsing forms of MS, often used in patients with highly active disease. [, , ] Studies have investigated switching therapies from natalizumab to fingolimod and vice versa, evaluating the potential benefits and risks associated with each treatment strategy.
Rituximab
Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, which are involved in the immune response in MS. []
Relevance: Rituximab is another treatment option for relapsing MS. Studies have compared switching from natalizumab to rituximab, fingolimod, or dimethyl fumarate to determine the most effective strategy for preventing disease activity. [] One study suggested switching to rituximab led to fewer enhancing lesions and discontinuations compared to fingolimod or dimethyl fumarate. []
Temozolomide
Compound Description: Temozolomide is a chemotherapy drug commonly used to treat glioblastoma, a type of malignant brain tumor. []
Relevance: While not directly related to fingolimod in terms of its therapeutic use in MS, temozolomide was investigated alongside fingolimod in preclinical models of glioblastoma. [] The study explored the potential anti-cancer effects of both drugs individually and in combination.
Cladribine
Compound Description: Cladribine is an oral medication that acts as an immunosuppressant, primarily targeting lymphocytes. []
Relevance: Cladribine was under consideration for MS treatment around the same time as fingolimod. [] Although it was later rejected by the FDA for the MS indication, it represents another example of an oral disease-modifying therapy explored for managing MS.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fingolimod is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analog of sphingosine. It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. Fingolimod is phosphorylated by sphingosine kinase, which then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). Down-regulation of S1P1 receptors on T and B lymphocytes by fingolimod results in defective egress of these cells from spleen, lymph nodes, and Peyer’s patch. Fingolimod also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 and inhibits cytosolic phospholipase A2 activity. A sphingosine 1-phosphate (S1P) antagonist with IC50 of 0.033 nM in K562 and NK cells. Cell permeable immunosuppressor displaying lymphocyte sequestration properties and used for treatment in multiple sclerosis. Potent sphingosine 1-phosphate (S1P) receptor (S1P1, S1P3, S1P4, and S1P5) agonist when phosphorylated by sphingosine kinase. Sphingosine transporter Abcb1 and leukotriene C4 transporter Abcc1 activity enhancer. Cytosolic phospholipase A2 inhibitor, independent of sphingosine 1-phosphate receptors. Autophagy inducer. Apoptosis inducer. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Fingolimod Hydrochloride is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). Fingolimod hydrochloride is the hydrochloride salt of 2-amino-2-[2-(4-octylphenyl) ethyl]-1,3-propanediol (fingolimod). It has a role as a sphingosine-1-phosphate receptor agonist, an immunosuppressive agent and a prodrug. It is a hydrochloride and an organic salt. It contains a fingolimod(1+). A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.
Sulindac is a non-steroidal anti-inflammatory drug that has an extensive epidemiology documenting reduced human colorectal cancer. In mouse models, sulindac was found not only to inhibit the enzymatic activity of polyp-associated COX-2, but also to downregulate the expression of colonic COX-2 protein to control levels. Sulindac sulfone is an oxidized metabolite of sulindac that is produced in many mammals but minimally in mice and rats. It is generally considered to be inactive against COX enzymes, although it can reduce azoxymethane-induced colon cancer in rats. Sulindac sulfone inhibits aldose reductase (IC50 = 367 nM) in vitro and may contribute to the beneficial pharmacological effects of sulindac on type 2 diabetic complications. Sulindac Sulfone is an inhibitor of growth and inducer of apoptosis in cancer cell lines. Sulindac sulfone is a sulfone metabolite of sulindac that inhibits cell growth by inducing apoptosis independently of cyclooxygenase inhibition. It inhibits the development and induces regression of premalignant adenomatous polyps. Lipoxygenase and Cox-2 inhibitor. It has a role as a cyclooxygenase 2 inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor and an apoptosis inducer. It is a sulfone, a monocarboxylic acid and an organofluorine compound. It derives from a sulindac. Exisulind is an inactive metabolite of the nonsteroidal, anti-inflammatory agent sulindac. After oral administration, sulindac undergoes extensive biotransformation including irreversible oxidation to sulindac sulfone. Approximately, one half of an administered dose of sulindac is eliminated through the urine, mostly as the conjugated sulfone metabolite. (NCI04)
Sulindac sulfone is a sulfone metabolite of sulindac that inhibits cell growth by inducing apoptosis independently of cyclooxygenase inhibition. It inhibits the development and induces regression of premalignant adenomatous polyps. Lipoxygenase and Cox-2 inhibitor. It has a role as a cyclooxygenase 2 inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor and an apoptosis inducer. It is a sulfone, a monocarboxylic acid and an organofluorine compound. It derives from a sulindac. Exisulind is an inactive metabolite of the nonsteroidal, anti-inflammatory agent sulindac. After oral administration, sulindac undergoes extensive biotransformation including irreversible oxidation to sulindac sulfone. Approximately, one half of an administered dose of sulindac is eliminated through the urine, mostly as the conjugated sulfone metabolite. (NCI04)
exo-BCN-PEG2-Boc-amine is a PEG derivative containing a BCN group and a Boc-protected amine. The protected amine can be deprotected under mild acidic conditions. The BCN group can react with azide-tagged biomolecules. PEG Linkers and PEG derivatives may be useful in the development of antibody drug conjugates.